molecular formula C14H13NO5 B459058 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1164538-88-8

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B459058
CAS No.: 1164538-88-8
M. Wt: 275.26g/mol
InChI Key: YOOFQLMTHFOERW-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that features a furan ring and an epoxyisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.

    Isoindole Formation: The isoindole structure is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring system.

    Final Coupling: The final step involves coupling the furan and isoindole structures, often through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the isoindole structure.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidizing agents are commonly used for epoxidation and oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used for reduction reactions.

    Catalysts: Acid and base catalysts, as well as transition metal catalysts, are used to facilitate various reactions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced isoindole compounds, and substituted furan and isoindole structures.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The furan ring and epoxyisoindole structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to the combination of the furan ring and the epoxyisoindole structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h1-5,9-11H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOFQLMTHFOERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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